5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromofuran-3-carboxylic acid hydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromofuran moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromofuran-3-yl)-2,4-dimethylpyrazol-3-amine
- 3-[(2-Bromofuran-3-yl)formamido]-2-hydroxypropanoic acid
- (2S)-4-[(2-Bromofuran-3-yl)formamido]-2-hydroxybutanoic acid
Uniqueness
5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the bromofuran and oxadiazole moieties, which confer distinct reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C7H3BrN2O4 |
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Molecular Weight |
259.01 g/mol |
IUPAC Name |
5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O4/c8-4-3(1-2-13-4)6-9-5(7(11)12)10-14-6/h1-2H,(H,11,12) |
InChI Key |
FENCSLKSUQNQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1C2=NC(=NO2)C(=O)O)Br |
Origin of Product |
United States |
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